molecular formula C20H10O7 B1250937 Spiroxin C

Spiroxin C

Cat. No.: B1250937
M. Wt: 362.3 g/mol
InChI Key: BDSQKHZPTKUTGL-YRYYUTHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiroxin C, also known as this compound, is a useful research compound. Its molecular formula is C20H10O7 and its molecular weight is 362.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities

  • Antitumor Activity :
    • Spiroxin C has demonstrated potent cytotoxicity against various cancer cell lines. In particular, it has shown effectiveness against ovarian carcinoma in nude mice models, indicating its potential as an anticancer agent .
    • The compound's mechanism of action is still under investigation, but it is believed to involve interactions with cellular components leading to apoptosis in cancer cells.
  • Antibacterial Properties :
    • Similar to its analogs, this compound exhibits modest activity against Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents .

Synthetic Approaches

The total synthesis of this compound has been achieved through innovative synthetic strategies:

  • The synthesis involves a series of reactions including oxidative desymmetrization and Suzuki-Miyaura cross-coupling techniques .
  • Recent advancements have improved the efficiency of synthesizing this compound, making it more accessible for further research and development into therapeutic applications .

Applications in Research

  • Medicinal Chemistry :
    • Ongoing studies focus on modifying the structure of this compound to enhance its biological activity and reduce toxicity. This includes exploring derivatives that may have improved selectivity for cancer cells or enhanced antibacterial properties .
  • Drug Development :
    • The unique structural characteristics of this compound make it a candidate for drug formulation, particularly in targeting specific pathways involved in tumor growth and bacterial resistance mechanisms.
  • Biological Imaging :
    • Research into the photophysical properties of spiroxins suggests potential applications in bioimaging technologies, where their ability to change conformation under light could be harnessed for real-time imaging of biological processes .

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound against ovarian carcinoma used nude mice models to evaluate tumor growth inhibition. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer therapeutic agent .

Case Study 2: Synthesis and Biological Evaluation

The total synthesis of this compound was reported by Miyashita et al., detailing the synthetic route and subsequent biological evaluations that confirmed its cytotoxic effects against a panel of cancer cell lines. The study highlighted the importance of structural modifications to optimize biological activity .

Properties

Molecular Formula

C20H10O7

Molecular Weight

362.3 g/mol

IUPAC Name

(1S,2R,4S,12S,13R,15S)-18-hydroxy-3,11,14,22-tetraoxaoctacyclo[10.9.1.11,6.112,17.02,4.013,15.010,24.021,23]tetracosa-6(24),7,9,17,19,21(23)-hexaene-5,16-dione

InChI

InChI=1S/C20H10O7/c21-8-5-4-7-12-10(8)14(23)16-18(25-16)20(12)26-9-3-1-2-6-11(9)19(7,27-20)17-15(24-17)13(6)22/h1-5,15-18,21H/t15-,16-,17-,18-,19+,20+/m1/s1

InChI Key

BDSQKHZPTKUTGL-YRYYUTHUSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)O[C@@]45[C@H]6[C@H](O6)C(=O)C7=C(C=CC(=C74)[C@@]3(O5)[C@H]8[C@@H](C2=O)O8)O

Canonical SMILES

C1=CC2=C3C(=C1)OC45C6C(O6)C(=O)C7=C(C=CC(=C74)C3(O5)C8C(C2=O)O8)O

Synonyms

spiroxin C

Origin of Product

United States

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